Tetramethylallene
Overview
Description
Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is an organic compound with the molecular formula C₇H₁₂. It is a member of the allene family, characterized by having two double bonds separated by a single carbon atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylallene can be synthesized through various methods. One common approach involves the reaction of dimethylketene with suitable reagents under controlled conditions. For instance, the β-lactone dimer of dimethylketene can be prepared by heating tetramethyl-1,3-cyclobutanedione with chlorobenzene and anhydrous aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient conversion of starting materials to the desired allene compound.
Chemical Reactions Analysis
Types of Reactions: Tetramethylallene undergoes a variety of chemical reactions, including:
Rearrangement Reactions: this compound can rearrange to form 1,3-dienes under certain conditions, such as in the presence of transition metals like iron or nickel.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ene reactions with acetylenes typically yield cross-conjugated trienes, while rearrangement reactions produce 1,3-dienes.
Scientific Research Applications
Tetramethylallene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The unique electronic properties of this compound make it useful in the development of innovative photoactive materials.
Chemical Research: Its reactivity and structural characteristics are studied to understand fundamental principles of organic chemistry and reaction mechanisms.
Mechanism of Action
The mechanism by which tetramethylallene exerts its effects is primarily through its ability to participate in various chemical reactions. The compound’s double bonds and unique structure allow it to interact with different reagents and catalysts, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,2-Butadiene: Another member of the allene family with similar reactivity but different structural properties.
1,1-Dimethylallene: Shares the allene structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: Tetramethylallene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSNJASVIURWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142855 | |
Record name | 2,4-Dimethylpenta-2,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-87-9 | |
Record name | 2,4-Dimethyl-2,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylallene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylallene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylpenta-2,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpenta-2,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetramethylallene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6CN69J7KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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